molecular formula C19H16N4O3S B2653982 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione CAS No. 1809495-01-9

2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione

Cat. No.: B2653982
CAS No.: 1809495-01-9
M. Wt: 380.42
InChI Key: SHTWWCLDYFWPSG-UHFFFAOYSA-N
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Description

The compound 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a sophisticated heterocyclic molecule designed for pharmaceutical and biological chemistry research. It integrates an isoindoline-1,3-dione (phthalimide) scaffold, a structure known to impart significant biological activity in various pharmacologically active compounds . This core is functionalized with a 1,2,4-oxadiazole heterocycle, a privileged structure in medicinal chemistry known to serve as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in drug candidates . The presence of the pyridin-4-yl group on the oxadiazole ring introduces a nitrogen-rich aromatic system, which can be critical for forming key hydrogen bonds and π-π interactions with biological targets, such as enzyme active sites . Furthermore, the 3-(Methylthio)propyl linker provides a flexible chain with a sulfur-containing thioether group, which can influence the compound's electronic properties and overall pharmacokinetic profile. While the specific biological target of this exact molecule requires further investigation, research on closely related isoindoline-dione derivatives has demonstrated their potential as potent inhibitors of kinases like Akt, a key protein in cellular signaling pathways that is often dysregulated in cancers . Therefore, this compound presents a valuable chemical tool for researchers exploring new therapeutic agents, particularly in oncology, and for studying the structure-activity relationships of heterocyclic compounds in complex biological systems .

Properties

IUPAC Name

2-[3-methylsulfanyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S/c1-27-11-8-15(17-21-16(22-26-17)12-6-9-20-10-7-12)23-18(24)13-4-2-3-5-14(13)19(23)25/h2-7,9-10,15H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTWWCLDYFWPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)C2=CC=NC=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione typically involves the reaction between an appropriate isoindoline derivative and a pyridin-4-yl-substituted oxadiazole under controlled conditions. This reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired compound. Reaction conditions usually include a suitable solvent and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale chemical reactors equipped to maintain precise reaction conditions. Continuous flow processes may be employed to increase efficiency and minimize waste. The purification process might involve crystallization or chromatography to ensure the compound meets quality standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: : The compound undergoes several chemical reactions, including:

  • Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.

  • Reduction: : Possible reduction of the oxadiazole ring under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the isoindoline and pyridine rings.

Common Reagents and Conditions: : The reactions often require reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Conditions may include acidic or basic environments and specific solvents to facilitate the reactions.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. They typically include oxidized or reduced derivatives, substituted compounds, and possible ring-opened or rearranged structures.

Scientific Research Applications

Structural Characteristics

The compound features a combination of functional groups that contribute to its biological activity:

  • Pyridine Ring : Known for its ability to interact with various biological targets.
  • Oxadiazole Ring : Contributes to the compound's stability and reactivity.
  • Methylthio Group : Enhances the lipophilicity of the molecule, potentially improving its bioavailability.

The molecular formula of this compound is C13H16N4O5SC_{13}H_{16}N_{4}O_{5}S, with a molecular weight of approximately 340.36 g/mol.

Antimicrobial Properties

Research indicates that derivatives of oxadiazole, including this compound, exhibit significant antimicrobial activity. Such compounds have been shown to inhibit the growth of various pathogens, including Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC) (µg/mL)Mechanism of Action
Compound A0.5Inhibition of cytochrome P450
Compound B1.0Disruption of cell wall synthesis
This CompoundTBDTBD

Antitumor Activity

The compound also shows promise in cancer research. Its structural components allow for interactions with cancer-related targets, potentially leading to the inhibition of tumor growth. Studies have indicated that similar compounds can induce apoptosis in cancer cells by modulating signaling pathways.

Case Studies and Research Findings

Several studies have documented the biological effects and mechanisms of action for compounds similar to 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione:

  • Antimycobacterial Activity : A study demonstrated that oxadiazole derivatives could significantly inhibit Mycobacterium tuberculosis, providing a potential therapeutic avenue for tuberculosis treatment.
  • Antitumor Mechanisms : Research has shown that certain derivatives can induce apoptosis in cancer cells through the modulation of key signaling pathways associated with cell survival and proliferation.

Mechanism of Action

The mechanism of action of 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The oxadiazole and pyridine moieties are critical for binding affinity and specificity, while the isoindoline core provides structural stability and reactivity.

Comparison with Similar Compounds

Core Isoindoline-1,3-Dione Derivatives

Compounds sharing the isoindoline-1,3-dione core but differing in substituents include:

  • 2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3, ) : Substituted with an indole-acryloyl group, synthesized via Claisen-Schmidt condensation. Tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, though specific data are unavailable .
  • 2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, ) : Features a chloroaryl group, which may increase electrophilicity and enhance binding to hydrophobic enzyme pockets .

Key Comparison :

Compound Substituent Molecular Weight (g/mol) Bioactivity Tested
Target Compound Pyridinyl-oxadiazole, methylthio ~385 (estimated) Not reported
Compound 3 Indole-acryloyl ~438 (estimated) AChE/BChE inhibition
Compound 4 4-Chlorophenyl-acryloyl ~412 (estimated) AChE/BChE inhibition

The target compound’s pyridinyl-oxadiazole substituent may offer improved π-π stacking compared to the indole or chlorophenyl groups in analogs. However, the absence of bioactivity data for the target compound limits direct functional comparisons.

Oxadiazole-Containing Derivatives

  • 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione () : Contains a pyrimidinylthio group and oxadiazole-thione ring. Synthesized via reflux with carbon disulfide and KOH, differing from the target’s likely coupling-based synthesis .
  • 2-((3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione () : Features an aliphatic isopropyl group on the oxadiazole, resulting in lower molecular weight (271.27 g/mol) and higher hydrophobicity compared to the target’s aromatic pyridinyl group .

Key Comparison :

Compound Oxadiazole Substituent Sulfur Position Molecular Weight (g/mol)
Target Compound Pyridin-4-yl Methylthio on propyl chain ~385
Pyrimidin-2-ylthio Thione on oxadiazole ~280 (estimated)
Isopropyl None 271.27

The pyridinyl group in the target compound may enhance solubility in polar solvents compared to the aliphatic isopropyl group in . The methylthio group could provide moderate electron-withdrawing effects, contrasting with the thione in .

Heterocyclic Hybrid Compounds

  • 2-(2-(1-(3-(1,3-Dioxoisoindolin-2-yl)-5-methoxybenzyl)-1H-imidazol-4-yl)ethyl)isoindoline-1,3-dione (): Combines isoindoline-dione with imidazole and methoxybenzyl groups.

Key Comparison :

Compound Heterocycle Functional Groups Synthesis Method
Target Compound 1,2,4-Oxadiazole Methylthio, pyridinyl Likely coupling reaction
Imidazole Methoxybenzyl DMF-mediated coupling

The methoxy group in may improve metabolic stability compared to the methylthio group in the target compound.

Biological Activity

The compound 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties, particularly focusing on its anti-inflammatory and antimicrobial activities.

  • Molecular Formula: C13H16N4O5S
  • Molecular Weight: 340.35 g/mol
  • CAS Number: 1820639-45-9

1. Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory properties. A significant focus has been on its inhibitory effects on cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process.

Key Findings:

  • The compound showed moderate inhibitory activity against COX-II with an IC50 value ranging from 0.52 to 22.25 μM, indicating a potential for selective inhibition compared to standard drugs like Celecoxib (IC50 = 0.78 μM) .
  • In vivo studies reported a 64.28% inhibition of inflammation for the compound compared to 57.14% for Celecoxib, suggesting its efficacy in reducing inflammatory responses .

2. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been explored, particularly against various bacterial strains.

Research Insights:

  • The compound was tested against Staphylococcus aureus and Candida albicans , showing promising results in inhibiting growth .
  • The minimum inhibitory concentration (MIC) values indicated that the compound could act as a broad-spectrum antibacterial agent, with MIC values reported around 15.62 µg/ml for effective strains .

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 (μM)Reference
COX-II Inhibition2-(3-Methylthio)...0.52 - 22.25
Anti-inflammatoryCelecoxib0.78
AntimicrobialStaphylococcus aureusMIC = 15.62 µg/ml
AntifungalCandida albicansMIC = 15.62 µg/ml

Case Studies and Research Findings

  • Study on COX Inhibition:
    A comprehensive study evaluated various derivatives for their COX inhibitory activities, highlighting the effectiveness of the target compound in comparison to known standards like Celecoxib and Rofecoxib . The study employed both in vitro and in vivo methodologies to assess anti-inflammatory properties.
  • Antimicrobial Efficacy Assessment:
    Another research effort focused on synthesizing and testing new derivatives against multiple microbial strains. The findings confirmed that certain modifications to the molecular structure enhanced antimicrobial potency, making it a candidate for further development in pharmaceutical applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-(Methylthio)-1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propyl)isoindoline-1,3-dione, and how can reaction conditions be refined to improve yield?

  • Methodological Answer : A reflux-based approach in acetic acid with sodium acetate as a catalyst (0.1–0.11 mol ratio) is commonly used for analogous oxadiazole derivatives. Key parameters include reflux duration (3–5 hours), stoichiometric control of intermediates (e.g., 3-formylindole derivatives), and purification via recrystallization from DMF/acetic acid mixtures . For isoindoline-1,3-dione derivatives, Claisen-Schmidt condensation between acetylated precursors and aldehydes (e.g., pyridinyl derivatives) in ethanol with 10% NaOH (48-hour stirring) yields intermediates, followed by acid hydrolysis . Yield optimization may involve adjusting solvent polarity, catalyst loading, or microwave-assisted synthesis to reduce reaction time.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and validating its purity?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for methylthio (δ ~2.5 ppm, singlet), pyridinyl protons (δ ~8.5–7.5 ppm), and isoindoline-dione carbonyls (δ ~170–175 ppm) .
  • IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹), C-N (oxadiazole, ~1250 cm⁻¹), and S-CH₃ (~650 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect byproducts. High-resolution MS validates molecular weight (e.g., 371.08 g/mol for analogs) .

Q. What safety protocols are recommended for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and ignition sources. Conduct regular leakage checks using absorbent materials (e.g., vermiculite) .
  • Spill Management : Isolate contaminated areas, neutralize with non-combustible absorbents, and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., methylthio, pyridinyl) on biological activity?

  • Methodological Answer :
  • Systematic Substitution : Synthesize analogs with variations in the methylthio group (e.g., ethylthio, arylthio) or pyridinyl position (e.g., pyridin-3-yl).
  • In Vitro Assays : Test analogs against target enzymes (e.g., mycobacterial 14α-demethylase) using microplate Alamar Blue assays. Compare IC₅₀ values to establish substituent contributions .
  • Statistical Analysis : Apply multivariate regression (e.g., QSAR) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What computational strategies are effective in predicting binding interactions between this compound and therapeutic targets (e.g., microbial enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., Mycobacterium tuberculosis 14DM, PDB:1EA1). Prioritize poses with hydrogen bonds to pyridinyl N and oxadiazole S atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical residues (e.g., heme-coordinating amino acids) .
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG < -7 kcal/mol) and validate against experimental IC₅₀ data .

Q. How can contradictory data on this compound’s biological activity (e.g., varying IC₅₀ values across studies) be resolved methodologically?

  • Methodological Answer :
  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HepG2) and endpoint measurements (e.g., luminescence vs. colorimetric) .
  • Orthogonal Validation : Cross-verify results with alternative assays (e.g., SPR for binding affinity, MIC for antimicrobial activity) .
  • Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to identify outliers and adjust for batch effects .

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